molecular formula C9H11N3OS B2841981 2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 872696-09-8

2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No. B2841981
CAS RN: 872696-09-8
M. Wt: 209.27
InChI Key: LRUQUJZBMXVMSF-UHFFFAOYSA-N
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Description

2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C9H11N3OS and a molecular weight of 209.27 . Its IUPAC name is (2Z)-4-methoxy-7-methyl-1,3-benzothiazol-2(3H)-one hydrazone . It is used in the synthesis of pesticides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3OS/c1-5-3-4-6(13-2)7-8(5)14-9(11-7)12-10/h3-4H,10H2,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results. More research would be needed to provide a detailed analysis of these properties.

Scientific Research Applications

Corrosion Inhibition

One application of 2-hydrazino benzothiazole derivatives is in corrosion inhibition. Research by Ajmal, Mideen, and Quraishi (1994) demonstrated that 2-hydrazino-6-methyl-benzothiazole acts as an effective inhibitor for the corrosion of mild steel in acidic solutions, showing potential for industrial applications where corrosion resistance is crucial Ajmal, M., Mideen, A. S., & Quraishi, M. (1994). Corrosion Science, 36, 79-84.

Antiproliferative Activities

Grozav et al. (2014) synthesized new arylidene-hydrazinyl-thiazole derivatives and evaluated their in vitro cytotoxicity against carcinoma cell lines, revealing significant antiproliferative activity. This suggests a potential for cancer research and treatment development Grozav, A., et al. (2014). International Journal of Molecular Sciences, 15, 22059-22072.

Antimicrobial and Antibacterial Activities

Juber, Hamed, and Khalil (2020) explored the synthesis and biological evaluation of benzothiazole derivatives against certain bacterial strains, indicating antimicrobial properties that could have implications for developing new antibiotics Juber, Ahmood Kh., et al. (2020). The Egyptian Journal of Chemistry.

Magnetic Resonance Imaging (MRI) Contrast Agents

A study by Wan et al. (2016) investigated the use of 2-hydrazino-6-methoxy-1,3-benzothiazole in creating a non-ion Gd(III) complex as a potentially effective MRI contrast agent. This compound showed higher longitudinal relaxivity compared to conventional agents, indicating its potential to improve MRI diagnostics Wan, Fu-xian, et al. (2016). Journal of The Chilean Chemical Society, 61, 2861-2863.

Synthesis and Characterization of Novel Derivatives

Research by Badr et al. (1988) on condensation and cyclization reactions of hydrazinobenzimidazole, -benzoxazole, and -benzothiazole provides foundational knowledge for the synthesis of novel derivatives with potential applications across a range of fields, including materials science and pharmacology Badr, M., et al. (1988). Bulletin of the Chemical Society of Japan, 61, 1339-1344.

properties

IUPAC Name

(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-5-3-4-6(13-2)7-8(5)14-9(11-7)12-10/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUQUJZBMXVMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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